molecular formula C21H19N5O4 B10913539 methyl ({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)(phenyl)acetate

methyl ({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)(phenyl)acetate

Cat. No.: B10913539
M. Wt: 405.4 g/mol
InChI Key: MLTNGUWWHZHDNX-UHFFFAOYSA-N
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Description

METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE is a complex organic compound featuring a pyrazole and isoxazole moiety

Preparation Methods

The synthesis of METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, employing techniques such as flash chromatography for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to active sites, inhibiting or activating enzymatic functions, and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE can be compared with other pyrazole and isoxazole derivatives:

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-2-phenylacetate

InChI

InChI=1S/C21H19N5O4/c1-12-17-15(9-16(23-20(17)30-25-12)14-10-22-26(2)11-14)19(27)24-18(21(28)29-3)13-7-5-4-6-8-13/h4-11,18H,1-3H3,(H,24,27)

InChI Key

MLTNGUWWHZHDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC(C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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